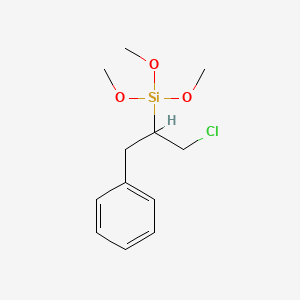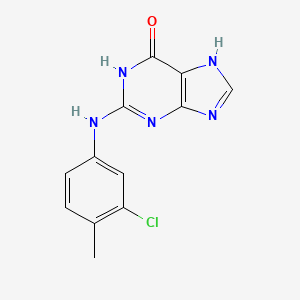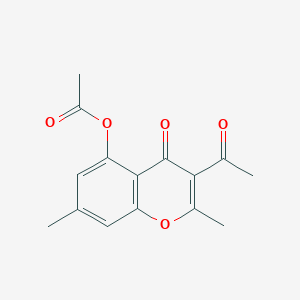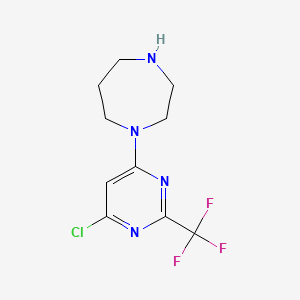
(1-Chloro-3-phenylpropan-2-yl)trimethoxysilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Chloro-3-phenylpropan-2-yl)trimethoxysilane is an organosilicon compound that features a phenyl group, a chloro group, and three methoxy groups attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloro-3-phenylpropan-2-yl)trimethoxysilane typically involves the reaction of 1-chloro-3-phenylpropan-2-ol with trimethoxysilane in the presence of a catalyst. The reaction conditions often include:
Temperature: Moderate temperatures, typically around 60-80°C.
Catalyst: Common catalysts include acids or bases that facilitate the substitution reaction.
Solvent: Solvents such as toluene or dichloromethane are often used to dissolve the reactants and control the reaction environment.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
(1-Chloro-3-phenylpropan-2-yl)trimethoxysilane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The methoxy groups can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Oxidation and Reduction: The phenyl group can undergo oxidation or reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Hydrolysis: Acidic or basic aqueous solutions to facilitate the hydrolysis of methoxy groups.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile, products can include amines, thiols, or other substituted derivatives.
Hydrolysis Products: Silanols and siloxanes.
Oxidation Products: Phenolic compounds or quinones.
Reduction Products: Reduced phenyl derivatives.
Scientific Research Applications
(1-Chloro-3-phenylpropan-2-yl)trimethoxysilane has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of functionalized siloxanes and silanes, which are important in the development of advanced materials and coatings.
Chemistry: Employed in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.
Industry: Utilized in the production of adhesives, sealants, and surface modifiers due to its ability to form strong bonds with various substrates.
Mechanism of Action
The mechanism of action of (1-Chloro-3-phenylpropan-2-yl)trimethoxysilane involves its ability to undergo hydrolysis and condensation reactions. The methoxy groups are hydrolyzed to form silanols, which can then condense to form siloxane bonds. This property is crucial for its use in materials science and industrial applications, where it acts as a cross-linking agent to enhance the mechanical properties of materials.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-3-phenylpropane: A simpler analog without the methoxy groups, used in organic synthesis.
Phenyltrimethoxysilane: Lacks the chloro group but has similar silane functionality.
3-Chloropropyltrimethoxysilane: Contains a propyl chain instead of a phenyl group.
Uniqueness
(1-Chloro-3-phenylpropan-2-yl)trimethoxysilane is unique due to the presence of both a phenyl group and a chloro group, which provide distinct reactivity and functionality. The combination of these groups with the trimethoxysilane moiety allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C12H19ClO3Si |
|---|---|
Molecular Weight |
274.81 g/mol |
IUPAC Name |
(1-chloro-3-phenylpropan-2-yl)-trimethoxysilane |
InChI |
InChI=1S/C12H19ClO3Si/c1-14-17(15-2,16-3)12(10-13)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3 |
InChI Key |
WFMAXOIFSQFHJB-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C(CC1=CC=CC=C1)CCl)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3,5-Dimethylphenyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B11847402.png)



![4-(3-Chloropropanoyl)-3,3a,4,9-tetrahydropyrrolo[2,1-b]quinazolin-1(2h)-one](/img/structure/B11847420.png)


![3,8-Diazabicyclo[3.2.1]octane-2,8-dicarboxylic acid, 8-(1,1-dimethylethyl) 2-methyl ester](/img/structure/B11847451.png)
![4-(2,4-dimethylanilino)-1-methyl-2H-pyrazolo[3,4-d]pyrimidin-6-one](/img/structure/B11847459.png)


![(S)-Methyl 2-((S)-6-chloro-2-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)-2-hydroxyacetate](/img/structure/B11847477.png)


